molecular formula C18H22O4 B14779418 3,4-Bis(phenylmethoxy)butane-1,2-diol

3,4-Bis(phenylmethoxy)butane-1,2-diol

Cat. No.: B14779418
M. Wt: 302.4 g/mol
InChI Key: FRNHRFBXXJTMFK-UHFFFAOYSA-N
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Description

3,4-Bis(phenylmethoxy)butane-1,2-diol is an organic compound with the molecular formula C18H22O4. This compound is characterized by the presence of two phenylmethoxy groups attached to a butane-1,2-diol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, which can be significant in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(phenylmethoxy)butane-1,2-diol typically involves the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. One common method involves the reaction of butane-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(phenylmethoxy)butane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Bis(phenylmethoxy)butane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylmethoxy)butane-1,2-diol involves its interaction with specific molecular targets. The phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

  • 1,2-Bis(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol
  • 2,3-Bis(4-hydroxy-3-methoxyphenyl)methylbutane-1,4-diol
  • 1,2-Butanediol, 3,4-bis(phenylmethoxy)-, (2R,3R)-

Comparison: 3,4-Bis(phenylmethoxy)butane-1,2-diol is unique due to its specific substitution pattern and chiral nature. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in specialized applications .

Properties

IUPAC Name

3,4-bis(phenylmethoxy)butane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNHRFBXXJTMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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